![molecular formula C13H14N4O B1589140 Des(dimethylamino)hydroxyrizatriptan CAS No. 160194-39-8](/img/structure/B1589140.png)
Des(dimethylamino)hydroxyrizatriptan
Overview
Description
Des(dimethylamino)hydroxyrizatriptan, also known as DHZ-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a chemical substance with the molecular formula C13H14N4O and a molecular weight of 242.28 .
Molecular Structure Analysis
Des(dimethylamino)hydroxyrizatriptan has a molecular formula of C13H14N4O and a molecular weight of 242.28 . It is achiral, meaning it does not exhibit optical activity .
Scientific Research Applications
Receptor Specificity and Vascular Actions
Des(dimethylamino)hydroxyrizatriptan, as part of the broader class of triptans represented by compounds like 311C90 (zolmitriptan), exhibits selective agonism for 5-HT1B/1D receptors. These receptors play a critical role in the modulation of vascular contraction, particularly in the context of migraine treatment. Zolmitriptan's efficacy in acute migraine management is attributed to its potent partial agonist action on '5-HT1B-like' receptors within intracranial arteries. This action, coupled with its agonism at 5-HT1D and 5-HT1B receptors and capability to inhibit neurogenic plasma protein extravasation in the dura, underscores its utility in acute migraine therapy (Martin et al., 1997).
Metabolic Activation and DNA Adduct Formation
Diethylstilbestrol (DES) and its dimethyl ether derivative have been linked to DNA adduct formation through a novel metabolic activation pathway. This pathway might involve alpha-hydroxylation of the ethyl group(s) followed by sulfate conjugation. The findings from studies on DES suggest a complex metabolic activation that could also be relevant to understanding the metabolic pathways of related compounds, including Des(dimethylamino)hydroxyrizatriptan, highlighting the importance of metabolic considerations in the pharmacological profile of these drugs (Moorthy et al., 1995).
Cardiovascular Effects and Mechanism of Action
Research on sumatriptan, another triptan with a similar structural motif to Des(dimethylamino)hydroxyrizatriptan, reveals its effects on systemic and pulmonary arterial pressures. Sumatriptan's action as a 5-HT1B/1D receptor agonist causes a vasopressor response in these circulations, alongside coronary artery vasoconstriction. These effects are significant in understanding the cardiovascular implications of triptans and may offer insights into the cardiovascular profile of Des(dimethylamino)hydroxyrizatriptan (Macintyre et al., 1993).
Neuroprotective Properties
Dimethyl sulfoxide (DMSO), a compound structurally related to Des(dimethylamino)hydroxyrizatriptan, has been found to exhibit neuroprotective properties by inhibiting glutamate responses in hippocampal neurons. This effect, which includes suppression of calcium influx and protection against excitotoxic death, highlights the potential of structurally related compounds to modulate glutamatergic neurotransmission, potentially offering insights into neuroprotective strategies (Lu & Mattson, 2001).
Mechanism of Action
Target of Action
Des(dimethylamino)hydroxyrizatriptan, also known as 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol, is a selective serotonin 5-HT 1B and 5-HT1D receptor agonist . These receptors are the primary targets of Des(dimethylamino)hydroxyrizatriptan. The role of these receptors is crucial in the pathophysiology of migraines .
Mode of Action
Des(dimethylamino)hydroxyrizatriptan interacts with its targets, the 5-HT 1B and 5-HT1D receptors, by binding to them. This binding induces vasoconstriction of extracerebral blood vessels and also reduces neurogenic inflammation . The interaction of Des(dimethylamino)hydroxyrizatriptan with these receptors and the resulting changes play a significant role in its therapeutic effect.
Biochemical Pathways
The biochemical pathways affected by Des(dimethylamino)hydroxyrizatriptan are primarily related to the serotonin system. By acting as an agonist at the 5-HT 1B and 5-HT1D receptors, Des(dimethylamino)hydroxyrizatriptan influences the serotonin signaling pathway. The downstream effects include vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation .
Pharmacokinetics
The pharmacokinetics of Des(dimethylamino)hydroxyrizatriptan involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Des(dimethylamino)hydroxyrizatriptan after oral administration is influenced by factors such as its absorption rate, first-pass metabolism, and its distribution in the body . These factors collectively impact the bioavailability of Des(dimethylamino)hydroxyrizatriptan.
Result of Action
The molecular and cellular effects of Des(dimethylamino)hydroxyrizatriptan’s action primarily involve the constriction of dilated blood vessels and the reduction of inflammation in the brain. These effects contribute to the relief of migraine symptoms .
properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-4-3-11-6-15-13-2-1-10(5-12(11)13)7-17-9-14-8-16-17/h1-2,5-6,8-9,15,18H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWBRTKSGCYLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166834 | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des(dimethylamino)hydroxyrizatriptan | |
CAS RN |
160194-39-8 | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1H-1,2,4-Triazol-1ylmethyl)-1H-indole-3-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES(DIMETHYLAMINO)HYDROXYRIZATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUF1804OA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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